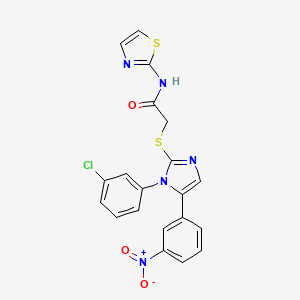
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14ClN5O3S2 and its molecular weight is 471.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H13ClN4O2S, with a molecular weight of approximately 366.88 g/mol. The structure features an imidazole ring, a thiazole moiety, and multiple aromatic substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN4O2S |
| Molecular Weight | 366.88 g/mol |
| CAS Number | 1105189-18-1 |
Research indicates that compounds with similar structures often exhibit their biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act as inhibitors of key enzymes involved in various diseases, including cancer and viral infections.
- Modulation of Gene Expression : The compound may influence mRNA splicing and gene expression pathways, impacting cellular processes and disease progression.
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which can mitigate oxidative stress in cells .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound:
- Anti-HIV Activity : Some derivatives have demonstrated potent anti-HIV activity with IC50 values in the low micromolar range (e.g., 3.98 μM), suggesting that this compound may also exhibit similar properties .
Anticancer Properties
The compound's structural features are associated with anticancer activity:
- Inhibition of Cancer Cell Proliferation : Compounds with imidazole and thiazole rings have been reported to inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
Case Studies
-
Study on Antiviral Efficacy :
A study investigated the antiviral efficacy of related imidazole derivatives against HIV. The results indicated that these compounds could effectively inhibit viral replication at low concentrations, supporting their potential as therapeutic agents against viral infections . -
Anticancer Mechanisms :
A recent publication explored the anticancer mechanisms of thiazole-containing compounds, revealing that they could induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation .
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S2/c21-14-4-2-5-15(10-14)25-17(13-3-1-6-16(9-13)26(28)29)11-23-20(25)31-12-18(27)24-19-22-7-8-30-19/h1-11H,12H2,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXLSXLWFCLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














